molecular formula C15H16O4 B1250621 Merrekentrone C

Merrekentrone C

Cat. No. B1250621
M. Wt: 260.28 g/mol
InChI Key: UWVQKUQCCZIUHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Merrekentrone C is a natural product found in Distimake kentrocaulos with data available.

Scientific Research Applications

Biomimetic Synthesis Methodology

Merrekentrone C's synthesis process was significantly advanced by a study that developed a new methodology for synthesizing functionalized 3(2H)-furanones. This process, involving the photooxygenation of (β-keto)-2-substituted furans, was effectively used for the concise and biomimetic synthesis of merrekentrone C. The study highlights a key step in producing merrekentrone C's precursor, keto difuran, via a cross-coupling method under specific conditions, demonstrating an important advancement in the chemical synthesis of complex organic compounds like merrekentrone C (Gryparis et al., 2011).

Discovery and Elucidation of Merrekentrones

A foundational study in the understanding of merrekentrone C involved the isolation and identification of four new furanosesquiterpenes, including merrekentrone C, from the roots and rootstocks of Merremia kentrocaulos. This research was pivotal in determining the structures of these compounds, including merrekentrone C, using spectroscopic data interpretation. It noted that unlike ipomeamarone, a well-known phytoalexin, merrekentrone C and its related compounds appear to be normal constituents of the plants from which they were derived (Jenett-Siems et al., 2001).

properties

Product Name

Merrekentrone C

Molecular Formula

C15H16O4

Molecular Weight

260.28 g/mol

IUPAC Name

5-(furan-3-yl)-2-methyl-2-(4-methyl-2-oxopent-3-enyl)furan-3-one

InChI

InChI=1S/C15H16O4/c1-10(2)6-12(16)8-15(3)14(17)7-13(19-15)11-4-5-18-9-11/h4-7,9H,8H2,1-3H3

InChI Key

UWVQKUQCCZIUHK-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)CC1(C(=O)C=C(O1)C2=COC=C2)C)C

synonyms

merrekentrone C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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